Product packaging for 9-Dodecenoic acid, methyl ester(Cat. No.:CAS No. 39202-17-0)

9-Dodecenoic acid, methyl ester

Cat. No.: B3052183
CAS No.: 39202-17-0
M. Wt: 212.33 g/mol
InChI Key: DUWQEMMRMJGHSA-UHFFFAOYSA-N
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Description

Current Research Landscape and Emerging Trends

The current research on 9-dodecenoic acid, methyl ester is multifaceted. Scientists are exploring its potential as a biofuel, a green alternative to petroleum-based fuels. ontosight.ai Its synthesis is often achieved through the transesterification of 9-dodecenoic acid with methanol (B129727). ontosight.ai

A significant trend is the investigation of its biological properties. Studies have suggested potential antimicrobial and anti-inflammatory effects for fatty acid methyl esters, including this compound. ontosight.ai This has opened avenues for its application in the pharmaceutical and cosmetic industries.

Furthermore, its role as a semiochemical, a chemical involved in communication between organisms, is an active area of research in chemical ecology.

Significance in Oleochemistry and Bio-based Materials Science

In the field of oleochemistry, which focuses on chemicals derived from fats and oils, this compound is a valuable intermediate. fosfa.org Fatty acid methyl esters, as a class, are key components in the production of biodegradable surfactants and fatty alcohols. fosfa.org The production of these esters from renewable resources like vegetable oils makes them an attractive component in the development of sustainable and environmentally friendly products. fosfa.org

The push towards a circular economy and the use of bio-based materials has further highlighted the importance of compounds like this compound. Its derivation from natural sources aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels. marketresearchintellect.com

Contextual Relevance in Natural Product Chemistry and Chemical Ecology

This compound has been identified in various natural sources, including in the chemical profiles of certain insects. This makes it a compound of interest in natural product chemistry, the study of chemicals produced by living organisms.

In chemical ecology, the study of chemically-mediated interactions between organisms, this compound is investigated for its role as a pheromone or allomone. For instance, certain fatty acid methyl esters have been identified as having repellent properties against mosquitoes. plos.org Understanding the ecological role of this compound can lead to the development of novel and environmentally benign pest management strategies. plos.orgpherobase.com

Data on this compound

PropertyValue
Molecular Formula C13H24O2 nih.govnih.gov
Molecular Weight 212.33 g/mol ontosight.ainih.gov
CAS Number 39202-17-0 nih.govnih.govechemi.com
IUPAC Name methyl (E)-dodec-9-enoate nih.gov

Spectroscopic Data Highlights

Spectroscopic TechniqueKey Features
IR Spectroscopy C=O ester stretch (~1740 cm⁻¹), C=C stretch (~1650 cm⁻¹)
GC-MS Molecular ion peak at m/z 212
¹H NMR Olefinic protons (δ 5.3–5.4 ppm)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B3052183 9-Dodecenoic acid, methyl ester CAS No. 39202-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-dodec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h4-5H,3,6-12H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWQEMMRMJGHSA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39202-17-0
Record name 9-Dodecenoic acid, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecenoic acid, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dodec-9-enoate
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Advanced Synthetic Methodologies for 9 Dodecenoic Acid, Methyl Ester

Olefin Metathesis Approaches

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkylidene fragments. wikipedia.org The reaction is typically catalyzed by transition metal carbene complexes, most notably those based on ruthenium and molybdenum, developed by Nobel laureates Robert H. Grubbs and Richard R. Schrock, respectively. The widely accepted mechanism, proposed by Yves Chauvin, proceeds through a [2+2] cycloaddition between the metal carbene and an alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield new alkene and metal carbene species, propagating the catalytic cycle. pku.edu.cn In the context of oleochemistry, this technology provides a highly efficient pathway to modify the chain length and functionality of unsaturated fatty esters derived from renewable resources. tandfonline.com

Cross-Metathesis Reactions

Cross-metathesis (CM) involves the reaction between two different olefinic compounds. tandfonline.com This methodology is particularly valuable for tailoring the carbon chain length of fatty acid esters by reacting them with specific short-chain olefins. The reaction statistically can lead to a mixture of self-metathesis and cross-metathesis products, making catalyst selectivity and control of reaction conditions crucial for achieving high yields of the desired product. tandfonline.comnih.gov

The synthesis of 9-dodecenoic acid, methyl ester can be strategically achieved via the cross-metathesis of methyl oleate (B1233923) with a suitable short-chain internal olefin. Methyl oleate, a C18 fatty acid ester with a double bond at the C9 position, is an abundant and renewable feedstock. Reacting methyl oleate with a C6 olefin, such as 3-hexene (B12438300), provides a direct route to the desired C12 ester.

In this reaction, the ruthenium carbene catalyst cleaves the double bonds of both methyl oleate (at C9) and 3-hexene (at C3). The subsequent recombination of the resulting alkylidene fragments yields methyl (9Z)-dodec-9-enoate and 5-tetradecene. The reaction is driven to completion by selecting appropriate reaction conditions and catalysts that favor the cross-metathesis pathway over the competing self-metathesis of the starting materials. Research has shown that second-generation Grubbs catalysts are highly effective for the cross-metathesis of methyl oleate with functionalized short-chain alkenes like hexen-3-ol, demonstrating the viability of this approach for incorporating specific functionalities and achieving desired chain lengths. tandfonline.com Similarly, the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate has been successfully carried out using various ruthenium catalysts, yielding functionalized C11 esters with high conversion and selectivity. nih.gov

Ethenolysis is a specific type of cross-metathesis reaction where an internal olefin is reacted with ethylene (B1197577) gas to produce two smaller terminal olefins. sic.gov.co This process is a highly atom-economical method for producing α-olefins and ω-unsaturated esters, which are valuable intermediates for polymers and fine chemicals. acs.org

A prominent industrial example is the ethenolysis of methyl oleate. In this process, the double bond at C9 of methyl oleate is cleaved, and the resulting fragments react with ethylene. This yields two C10 products: 1-decene (B1663960) and methyl 9-decenoate. sic.gov.coacs.org High pressure of ethylene is typically used to drive the reaction equilibrium towards the desired products and suppress the self-metathesis of methyl oleate. sic.gov.co While this reaction does not directly produce this compound, the resulting methyl 9-decenoate is a crucial ω-unsaturated intermediate that could be further elaborated to the target C12 compound through subsequent reactions, such as a cross-metathesis with propene. Studies using the first-generation Grubbs catalyst have shown that the ethenolysis of methyl oleate can be highly selective, although catalyst turnover numbers can be a limitation for commercial viability. acs.org

Self-Metathesis of Unsaturated Fatty Esters

Self-metathesis (SM) involves the metathesis of a single type of unsaturated molecule. In the context of oleochemistry, the self-metathesis of fatty esters like methyl oleate is a well-established reaction that produces a mixture of a long-chain internal olefin and a long-chain α,ω-diester. mdpi.com

When methyl oleate undergoes self-metathesis, the C9 double bond is cleaved, and the fragments recombine with each other. This results in the formation of 9-octadecene (B1240498) (a C18 hydrocarbon) and dimethyl 9-octadecenedioate (a C18 α,ω-diester). mdpi.com The reaction reaches an equilibrium that, for methyl oleate, consists of approximately 50% starting material, 25% 9-octadecene, and 25% dimethyl 9-octadecenedioate. sic.gov.co This process is highly valuable for converting monofunctional fatty esters into difunctional monomers suitable for the synthesis of polyesters and polyamides. rsc.org Kinetic studies have been performed using a variety of N-heterocyclic carbene (NHC)-ruthenium catalysts, providing detailed insights into the reaction mechanism and the influence of catalyst structure on initiation and propagation rates. mdpi.com

Reaction Type Reactants Catalyst (Example) Key Products Significance
Cross-Metathesis Methyl Oleate + 3-HexeneGrubbs 2nd Gen.Methyl 9-dodecenoate, 5-TetradeceneDirect synthesis of target C12 ester.
Ethenolysis Methyl Oleate + EthyleneGrubbs 1st Gen.1-Decene, Methyl 9-decenoateProduces valuable ω-unsaturated esters. sic.gov.coacs.org
Self-Metathesis Methyl OleateHoveyda-Grubbs9-Octadecene, Dimethyl 9-octadecenedioateConverts monoesters to difunctional monomers. mdpi.com

Development and Application of Metathesis Catalyst Systems

The success of olefin metathesis in synthesizing compounds like this compound is heavily reliant on the performance of the catalyst. The two main families of homogeneous catalysts are Schrock catalysts, based on early transition metals like molybdenum and tungsten, and Grubbs catalysts, which are ruthenium-based. wikipedia.org

Schrock catalysts are known for their very high activity but are also highly sensitive to air, moisture, and certain functional groups, which can limit their application with less pure, bio-based feedstocks. researchgate.net

Grubbs catalysts , particularly the first- and second-generation systems, have become more widely used in oleochemistry due to their superior tolerance to a variety of functional groups (esters, acids, alcohols) and their greater stability in air and moisture. mdpi.org

First-generation Grubbs catalysts (e.g., RuCl2(PCy3)2(=CHPh)) show good activity but can be limited in reactions with sterically demanding or electron-deficient olefins. mdpi.org

Second-generation Grubbs catalysts (e.g., RuCl2(PCy3)(IMesH2)(=CHPh)) incorporate an N-heterocyclic carbene (NHC) ligand, which significantly enhances their thermal stability and catalytic activity, making them effective for a broader range of transformations, including the metathesis of methyl oleate. tandfonline.commdpi.org

Hoveyda-Grubbs catalysts are a further evolution, featuring a chelating benzylidene ether ligand that imparts even greater stability and allows for catalyst recovery and recycling in some systems. conicet.gov.ar

The choice of catalyst and reaction conditions (temperature, solvent, catalyst loading) is critical for maximizing the yield of the desired cross-metathesis product while minimizing undesired side reactions like self-metathesis and double bond isomerization. tandfonline.comrsc.org

Catalyst Type Metal Center Key Ligands Activity Functional Group Tolerance Stability
Schrock Mo, WAlkoxide, ImidoVery HighModerateLow (Air/Moisture Sensitive)
Grubbs 1st Gen. RuPhosphinesHighGoodModerate
Grubbs 2nd Gen. RuNHC, PhosphineVery HighExcellentHigh
Hoveyda-Grubbs RuNHC, Chelating EtherHighExcellentVery High

Isolation and Purification Strategies for Functionalized Alkene Intermediates

A significant challenge in olefin metathesis is the removal of the metal catalyst residues from the final product. nih.gov For applications in polymers, pharmaceuticals, or fine chemicals, residual ruthenium levels must be reduced to parts-per-million (ppm) levels, as the metal can cause product discoloration, degradation (e.g., olefin isomerization), and toxicity. nih.gov

Standard silica (B1680970) gel chromatography is often insufficient for complete removal of the highly colored ruthenium byproducts. nih.gov Consequently, several specialized purification strategies have been developed:

Adsorbents: Passing the crude reaction mixture through beds of activated carbon, alumina, or specialized functionalized silica gels can effectively capture ruthenium species. rsc.org

Chemical Treatment: The crude product can be treated with reagents that bind to the ruthenium, forming complexes that are more easily removed. Common treatments include the use of triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a short silica plug. Water-soluble phosphines or isocyanides can also be used to create water-soluble Ru-complexes that can be removed by aqueous extraction. nih.gov

Solvent Extraction: For catalysts designed with solubility tags (e.g., polyethylene (B3416737) glycol-supported catalysts), the ruthenium byproducts can be selectively extracted into a specific solvent phase (e.g., water), leaving the desired nonpolar organic product behind. nih.gov

The selection of the purification method depends on the scale of the reaction, the nature of the product, and the required level of purity. Often, a combination of these techniques is employed to achieve the desired product quality.

Functional Group Interconversion and Derivatization Strategies

Functional group interconversion is a cornerstone of modern organic synthesis, allowing for the strategic manipulation of molecules to achieve a desired target. In the context of methyl 9-dodecenoate, these strategies are employed to introduce the characteristic double bond and ester group with high selectivity.

The stereoselective hydrogenation of alkynes is a powerful method for the synthesis of alkenes with defined geometry (either cis or trans). To synthesize methyl 9-dodecenoate, a suitable precursor would be methyl dodec-9-ynoate. The stereochemical outcome of the hydrogenation is dictated by the choice of catalyst and reaction conditions.

For the synthesis of the (Z)-isomer (cis) of methyl 9-dodecenoate, Lindlar's catalyst is commonly employed. This catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, selectively reduces the alkyne to the cis-alkene without over-reduction to the corresponding alkane.

Conversely, the synthesis of the (E)-isomer (trans) can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

Reaction Catalyst/Reagents Product Stereochemistry
Stereoselective HydrogenationLindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)(Z)-alkene (cis)
Dissolving Metal ReductionNa or Li in liquid NH₃(E)-alkene (trans)

Recent advancements in catalysis have also introduced transition metal complexes, such as those based on nickel, that can mediate the stereoselective hydrogenation of alkynes to either E- or Z-alkenes by tuning the reaction conditions and hydrogen source. nih.gov For instance, certain nickel(0) complexes in the presence of water or methanol (B129727) as the hydrogen source can yield either the cis- or trans-alkene with high selectivity. nih.gov

Pyridinium chlorochromate (PCC) is a versatile oxidizing agent used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.comlibretexts.org Its mild nature prevents over-oxidation of aldehydes to carboxylic acids, which can be an issue with stronger oxidizing agents. masterorganicchemistry.comlibretexts.org

In a synthetic route towards methyl 9-dodecenoate, PCC could be used to oxidize a precursor alcohol to an aldehyde. For instance, dodec-9-en-1-ol could be oxidized to dodec-9-enal. This aldehyde can then be further oxidized to 9-dodecenoic acid using a different reagent, followed by esterification to yield the target molecule.

The reaction with PCC is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) to prevent the formation of the corresponding carboxylic acid. organic-chemistry.org The general reaction is as follows:

2 [C₅H₅NH][CrO₃Cl] + 3 RCH₂OH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 RCHO + 3 H₂O

PCC is particularly useful in complex molecule synthesis due to its high selectivity for alcohol oxidation in the presence of other functional groups.

The final step in many synthetic routes to methyl 9-dodecenoate is the esterification of 9-dodecenoic acid. The Fischer esterification is a classic and widely used method for this transformation. cerritos.eduorganic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, or the water formed during the reaction is removed, often by azeotropic distillation. organic-chemistry.orglibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. masterorganicchemistry.com

Reactants Catalyst Product
9-Dodecenoic Acid, MethanolH₂SO₄ or HClMethyl 9-dodecenoate

Advanced Derivatization Chemistry Post-Synthesis

Once methyl 9-dodecenoate is synthesized, its functionality can be further modified to create more complex molecules with specific properties.

Acetals are valuable protecting groups for carbonyl compounds due to their stability in neutral to strongly basic conditions. libretexts.org They are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org To synthesize methyl 12,12-diethoxy-9-dodecenoate, a precursor containing an aldehyde at the 12-position is required.

A plausible synthetic route would involve the ozonolysis of a precursor with a terminal double bond, such as methyl 11-dodecenoate, followed by a reductive workup to yield the corresponding aldehyde, methyl 12-oxododecanoate. This aldehyde can then be reacted with ethanol (B145695) in the presence of an acid catalyst to form the diethyl acetal (B89532) at the 12-position.

Alternatively, if starting with a molecule that already contains the 9-dodecenoate structure and an aldehyde at the terminal position, the acetal formation can proceed directly. The reaction is reversible, and water must be removed to drive the equilibrium towards the acetal product. wikipedia.org

The introduction of a cyano (-CN) group into the structure of methyl 9-dodecenoate can create a valuable precursor for the synthesis of polyamides. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, both of which are key functional groups for polymerization.

A common method to introduce a cyano group across a double bond is through hydrocyanation. organicreactions.orgresearchgate.net This reaction involves the addition of hydrogen cyanide (HCN) to the alkene. Transition metal catalysts, particularly those based on nickel, are often used to control the regioselectivity of the addition. researchgate.net

The hydrocyanation of methyl 9-dodecenoate would lead to the formation of a cyano-dodecanoate methyl ester. The position of the cyano group would depend on the specific catalyst and reaction conditions used. This cyano-functionalized ester can then be further transformed. For instance, reduction of both the ester and the nitrile would yield a diamine, or hydrolysis of both groups would yield a dicarboxylic acid, both of which are monomers for polyamide synthesis.

Recent methods have utilized copper-catalyzed hydroalumination followed by cyanation to achieve highly regioselective hydrocyanation of unsaturated systems. beilstein-journals.orgnih.gov

Wittig Reaction for the Preparation of Complex Unsaturated Esters

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, proving particularly effective in the synthesis of complex unsaturated esters such as this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgunigoa.ac.in This reaction involves the interaction of an aldehyde or a ketone with a phosphorus ylide, commonly referred to as a Wittig reagent, to produce an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org The broad applicability of the Wittig reaction is due to its tolerance of a variety of functional groups and the stereochemical control it offers over the newly formed double bond. wikipedia.orglibretexts.org

For the synthesis of α,β-unsaturated esters, stabilized ylides are the reagents of choice as they predominantly yield the (E)-isomer, which has a trans configuration. wikipedia.orgorganic-chemistry.org The reaction of an aldehyde with a phosphorus ylide bearing an ester functional group is a general strategy for producing these compounds. nih.govlnpu.edu.cn In the specific context of preparing methyl (E)-9-dodecenoate, the synthetic route would involve the reaction of nonanal (B32974) with a Wittig reagent generated from a methyl haloacetate.

Investigations into the synthesis of various α,β-unsaturated esters have provided insights into typical reaction parameters and outcomes, which can be extrapolated for the synthesis of this compound.

Table 1: Illustrative Reaction Conditions for the Synthesis of α,β-Unsaturated Esters via the Wittig Reaction

Aldehyde SubstrateWittig ReagentSolventAdditive/BaseReaction Time (hours)Yield (%)E/Z Ratio
BenzaldehydeEthyl (triphenylphosphoranylidene)acetateBenzenePotassium Carbonate2486Predominantly E lnpu.edu.cn
Various Aldehydesα-Bromoesters / TriphenylphosphineAqueous Sodium BicarbonateNone0.7 - 3up to 99up to 98% E acs.org
Phenylacetic acid derivative (enzymatically produced aldehyde)Ethyl (triphenylphosphoranylidene)acetateEthyl AcetateSodium Carbonate246068:32 researchgate.net
Cinnamic acid derivative (enzymatically produced aldehyde)Ethyl (triphenylphosphoranylidene)acetateEthyl AcetateSodium Carbonate246594:6 researchgate.net

Biosynthetic Pathways and Metabolic Engineering Strategies

Enzymatic Routes to (Z)-9-Dodecenoic Acid and Related Compounds

The biosynthesis of (Z)-9-dodecenoic acid in insects is a multi-step process that typically begins with common saturated fatty acids. These precursors undergo a series of modifications, primarily desaturation and chain shortening, to yield the final pheromone component.

Desaturase and Acyl-CoA Oxidase Activities in Insect Pheromone Biosynthesis

In many moth species, the synthesis of unsaturated fatty acid pheromones relies on the coordinated action of two key enzyme classes: fatty acyl-CoA desaturases and acyl-CoA oxidases. d-nb.info Desaturases introduce double bonds at specific positions within the fatty acid chain, while acyl-CoA oxidases are involved in the subsequent shortening of the carbon chain through a process known as β-oxidation. d-nb.infonih.gov This enzymatic cascade allows for the generation of a diverse array of pheromone structures from a limited set of precursor molecules. uniprot.org

A critical step in the biosynthesis of many C12 pheromone components is the desaturation of a C14 precursor. Specifically, the Δ11 desaturation of tetradecanoic acid (myristic acid) is a common route. nih.govnih.gov In the European grapevine moth, Lobesia botrana, a Δ11-desaturase, encoded by the gene Lbo_PPTQ, has been functionally characterized. nih.govnih.gov This enzyme converts tetradecanoic acid into (Z)-11-tetradecenoic acid. nih.govnih.gov Similarly, in the oblique banded leaf roller moth, Choristoneura rosaceana, a Δ11 desaturase acts on myristic acid to produce a mixture of (E)-11- and (Z)-11-tetradecenoate. nih.gov The regulation and specificity of these desaturases are crucial for producing the correct isomeric blend for species-specific communication. researchgate.net

Following desaturation, the resulting (Z)-11-tetradecenoic acid undergoes chain shortening to produce (Z)-9-dodecenoic acid. This process occurs via one cycle of peroxisomal β-oxidation, where the fatty acyl chain is shortened by two carbons. nih.gov The first and often rate-limiting step of this cycle is catalyzed by an acyl-CoA oxidase. uniprot.orgmedchemexpress.com In Lobesia botrana, two acyl-CoA oxidase genes, Lbo_31670 and Lbo_49602, have been identified and implicated in this chain-shortening step. nih.govnih.gov Functional assays have shown that these enzymes can convert (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. nih.govnih.gov

The following table summarizes the key enzymes and their roles in the initial steps of (Z)-9-dodecenoic acid biosynthesis in Lobesia botrana.

EnzymeGeneSubstrateProductFunction
Δ11-DesaturaseLbo_PPTQTetradecanoic acid(Z)-11-Tetradecenoic acidIntroduction of a double bond at the 11th position
Acyl-CoA OxidaseLbo_31670(Z)-11-Tetradecenoic acid(Z)-9-Dodecenoic acidChain shortening via β-oxidation
Acyl-CoA OxidaseLbo_49602(Z)-11-Tetradecenoic acid(Z)-9-Dodecenoic acidChain shortening via β-oxidation

The specificity of desaturases is a key determinant of the final pheromone structure. These enzymes exhibit both regio- and stereoselectivity, controlling the position and the geometry (Z or E) of the double bond. nih.govnih.gov Functional characterization of desaturases is typically performed by heterologous expression in organisms like yeast (Saccharomyces cerevisiae) or insect cell lines. nih.govnih.gov For instance, studies on Choristoneura species have revealed that single amino acid changes can alter the stereochemical outcome of the desaturation reaction, switching from producing a mixture of Z/E isomers to almost pure E isomers. nih.gov The identification of desaturase genes is often guided by transcriptome analysis of female pheromone glands, where these enzymes are highly expressed. nih.gov Phylogenetic analyses help to classify newly identified desaturases into subfamilies with known functions, such as Δ9 or Δ11 desaturases. nih.gov

Microbial Cell Factory Engineering for Pheromone Precursors

The elucidation of biosynthetic pathways in insects provides a blueprint for the heterologous production of pheromones and their precursors in microbial hosts. Yeasts, in particular, have emerged as promising chassis organisms for this purpose due to their robust nature and well-understood genetics.

Engineered Biosynthesis in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is an attractive host for the production of fatty acid-derived molecules. Its ability to accumulate large amounts of lipids and its high flux through the acetyl-CoA precursor pool make it well-suited for metabolic engineering. Researchers have successfully engineered Y. lipolytica to produce various insect pheromone precursors, including those for (Z)-9-dodecenoic acid.

To achieve this, a modular metabolic engineering approach is often employed. This involves expressing the necessary biosynthetic genes from insects, such as desaturases and reductases, within the yeast. For the production of C12 pheromone precursors, the engineering strategy includes the expression of a Δ11-desaturase to produce C14 unsaturated fatty acids and an acyl-CoA oxidase to facilitate the chain shortening to C12.

A study focused on producing various dodecenols in Y. lipolytica demonstrated the feasibility of this approach. By expressing a desaturase from Lobesia botrana (Lbo_PPTQ) and a fatty acyl-CoA reductase from Helicoverpa armigera, along with screening various peroxisomal oxidases, they were able to produce (Z)-9-dodecenol. The oxidase Lbo_31670 from L. botrana was found to be highly effective in producing the (Z)-9-dodecenoate precursor. To enhance the production of the final alcohol product, the fatty acyl-CoA reductase was targeted to the peroxisomes, where the chain-shortening reaction occurs. This strategy led to the successful production of 0.21 ± 0.03 mg/l of (Z)-9-dodecenol.

The following table provides an overview of the engineered pathway in Y. lipolytica for the production of (Z)-9-dodecenol, a derivative of 9-dodecenoic acid.

Engineering StepEnzyme/StrategyPurpose
Desaturation Expression of Lbo_PPTQ (Δ11-desaturase)Convert endogenous tetradecanoic acid to (Z)-11-tetradecenoic acid.
Chain Shortening Expression of Lbo_31670 (Acyl-CoA Oxidase)Convert (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid precursor.
Reduction Expression of HarFAR (Fatty Acyl-CoA Reductase)Reduce the fatty acyl-CoA to the corresponding alcohol.
Subcellular Targeting Targeting of HarFAR to peroxisomesIncrease the efficiency of the reduction step by co-localizing the enzyme with its substrate.

This research showcases the potential of Y. lipolytica as a sustainable platform for the production of valuable oleochemicals like insect pheromones, moving away from traditional chemical synthesis methods.

Genetic Manipulation of Peroxisomal β-Oxidation Pathways

The biosynthesis of fatty acid-derived molecules, such as 9-dodecenoic acid, methyl ester, can be significantly enhanced by engineering the fatty acid β-oxidation pathway, which primarily occurs in the peroxisomes of organisms like the yeast Saccharomyces cerevisiae. plos.orgnih.gov This catabolic process breaks down fatty acids, but by strategically modifying it, the pathway can be re-routed to accumulate medium-chain fatty acids (MCFAs), which are precursors to the target compound.

A key strategy involves disrupting the first step of β-oxidation. In S. cerevisiae, this is catalyzed by acyl-CoA oxidase, encoded by the POX1 gene. nih.gov Deleting POX1 halts the degradation of fatty acyl-CoAs. To refine this process for MCFA production, researchers have replaced the native POX1 with a gene like POX2 from Yarrowia lipolytica, which encodes an acyl-CoA oxidase with a preference for long-chain acyl-CoAs. plos.orgnih.gov This modification effectively blocks the degradation of MCFAs, causing them to accumulate within the peroxisome. plos.orgnih.gov

However, the accumulation of these intermediates can be toxic and halt cell growth. To overcome this, a "transport" mechanism can be introduced. The expression of the CROT gene, which encodes carnitine O-octanoyltransferase from mice, facilitates the export of accumulated medium-chain acyl-CoAs out of the peroxisomes. plos.orgnih.gov This relieves the metabolic block and allows for the stable accumulation of MCFAs in the cytosol, where they can be further modified into desired products. plos.orgnih.gov This engineered pathway has been shown to increase both the total fatty acid accumulation and the proportion of MCFAs. plos.orgnih.gov

Genetic Modification Enzyme/Protein Source Organism Host Organism Objective & Outcome
Gene DeletionAcyl-CoA OxidaseSaccharomyces cerevisiaeSaccharomyces cerevisiaeBlock the first step of β-oxidation to prevent fatty acid degradation. plos.orgnih.gov
Gene ExpressionAcyl-CoA Oxidase (long-chain specific)Yarrowia lipolyticaSaccharomyces cerevisiaeSelectively degrade long-chain fatty acids, allowing medium-chain fatty acids to accumulate. plos.orgnih.gov
Gene ExpressionCarnitine O-octanoyltransferaseMus musculusSaccharomyces cerevisiaeTransport accumulated medium-chain acyl-CoAs out of the peroxisome to relieve toxicity and increase yield. plos.orgnih.gov

Heterologous Expression of Fatty Acyl-CoA Desaturases and Reductases

To produce this compound specifically, further metabolic engineering is required to introduce the double bond at the correct position and to perform the final esterification step. This is achieved through the heterologous expression of specific enzymes.

Once the correct unsaturated fatty acid is synthesized, it must be converted into a methyl ester. This can be accomplished by introducing an enzyme capable of methylating the free fatty acid's carboxyl group. While many biofuel engineering efforts focus on producing fatty acid ethyl esters (FAEEs), pathways for fatty acid methyl ester (FAME) production exist. nih.gov A key enzyme is a fatty acid methyltransferase (FAMT). asm.org Researchers have identified and expressed FAMTs in E. coli to directly convert free fatty acids into FAMEs, using S-adenosylmethionine (SAM) as the methyl donor. nih.govasm.org For example, the juvenile hormone acid methyltransferase (DmJHAMT) from Drosophila melanogaster has been expressed in E. coli strains engineered to overproduce medium-chain free fatty acids, resulting in the direct synthesis of FAMEs. nih.gov

Engineering Step Enzyme Type Example Enzyme Source Function
DesaturationΔ9-Fatty Acid DesaturasePseudomonas sp. A8 nih.govIntroduces a double bond at the 9th carbon of the fatty acyl chain.
EsterificationFatty Acid Methyltransferase (FAMT)Drosophila melanogaster (DmJHAMT) nih.govCatalyzes the methylation of the free fatty acid to form a methyl ester.

Natural Occurrence and Origin in Biological Systems

This compound is not just a product of metabolic engineering; it also occurs naturally in the biological world, often as a semiochemical. Semiochemicals are signaling molecules used for communication between organisms.

The parent acid, 9-dodecenoic acid, is a known component in insects. For example, it is a precursor in the biosynthesis of the major sex pheromone component of the European grapevine moth, Lobesia botrana. nih.gov In this moth, tetradecanoic acid is desaturated to (Z)-11-tetradecenoic acid, which is then chain-shortened via peroxisomal β-oxidation to produce (Z)-9-dodecenoic acid. nih.gov This acid is then further modified to create the final pheromone. The acetate (B1210297) ester, (Z)-9-dodecenoic acetate, is also found as a minor pheromone component in this species. nih.gov

The methyl ester form, this compound, has been identified in various natural sources. It is listed in databases of chemical compounds found in plants and is recognized as a component of insect pheromones. nih.govpherobase.com For instance, it has been found in the nut extracts of Areca catechu, the betel nut palm. plos.org Such natural products often possess biological activities; for example, various fatty acids and their esters from plant extracts have shown insecticidal or repellent properties. plos.org

Organism/Source Compound Form Biological Role/Context
Lobesia botrana (European grapevine moth)(Z)-9-dodecenoic acidPrecursor to the main sex pheromone. nih.gov
Lobesia botrana (European grapevine moth)(Z)-9-dodecenoic acetateMinor sex pheromone component. nih.gov
Areca catechu (Betel nut palm)This compoundIdentified as a chemical component in nut extracts. plos.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). This allows for detailed structural assignment of 9-dodecenoic acid, methyl ester.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. For this compound, the key diagnostic signals are the olefinic protons on the double bond (C9 and C10), which are expected to resonate in the region of δ 5.3-5.4 ppm. The exact chemical shift and the coupling constants between these protons can help determine the stereochemistry of the double bond (cis or trans).

Other characteristic resonances include a sharp singlet for the methyl ester protons (-OCH₃) typically found around δ 3.6 ppm. The α-methylene protons (-CH₂-COO) adjacent to the carbonyl group appear as a triplet around δ 2.3 ppm. The remaining methylene (B1212753) protons in the aliphatic chain produce a complex series of overlapping multiplets, generally between δ 1.2 and δ 2.0 ppm. The terminal methyl group (-CH₂-CH₃) protons at the end of the chain typically appear as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity
H-9, H-10 (Olefinic) 5.3 - 5.4 Multiplet
H-2 (α-Methylene) ~2.3 Triplet
-OCH₃ (Ester Methyl) ~3.7 Singlet
H-8, H-11 (Allylic) ~2.0 Multiplet
-(CH₂)n- (Chain Methylene) 1.2 - 1.6 Multiplet

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected. The most downfield signal, typically in the range of δ 170-175 ppm, is assigned to the carbonyl carbon (C=O) of the ester group. researchgate.netlibretexts.org The olefinic carbons (C9 and C10) produce signals in the alkene region, approximately δ 125-130 ppm. researchgate.netlibretexts.org

The methoxy (B1213986) carbon (-OCH₃) of the ester gives a characteristic peak around δ 51 ppm. researchgate.net The various methylene carbons (-CH₂-) of the aliphatic chain resonate in the δ 24-34 ppm range. researchgate.net The terminal methyl carbon (C12) is the most upfield signal, typically appearing around δ 14 ppm. These assignments are crucial for confirming the carbon skeleton and the position of the double bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
C-1 (Carbonyl) 170 - 175
C-9, C-10 (Olefinic) 125 - 130
-OCH₃ (Ester Methoxy) ~51
C-2 ~34
C-3 ~25
C-4 to C-8 29 - 32
C-11 ~27

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the sequence of the aliphatic chain by showing correlations between H-2/H-3, H-7/H-8, H-8/H-9, H-10/H-11, and H-11/H-12.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon's chemical shift based on the chemical shift of the proton(s) attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C-1), as well as correlations from the olefinic protons (H-9, H-10) to their neighboring carbons, confirming the location of the double bond. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from the fragmentation patterns of the molecule.

In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is a common method for analyzing fatty acid methyl esters (FAMEs). jeol.com The high energy (typically 70 eV) used in EI leads to extensive and reproducible fragmentation. acs.orgacs.org The molecular ion (M⁺) peak for this compound would be observed at m/z 212, corresponding to its molecular weight. nih.gov However, for many FAMEs, the molecular ion peak can be weak or absent. jeol.com

The fragmentation pattern provides structural information. Common fragmentations include the loss of a methoxy group ([M-31]⁺) and cleavage at various points along the alkyl chain. researchgate.net For monoenoic FAMEs, the location of the double bond is not always easily determined from the EI mass spectrum alone due to ion migration along the chain.

A hallmark of the EI mass spectra of fatty acid methyl esters is a prominent peak at m/z 74. acs.orgresearchgate.net This fragment arises from a specific process known as the McLafferty rearrangement. researchgate.netnih.gov This rearrangement involves the transfer of a hydrogen atom from the gamma-carbon (C-4) to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the bond between the alpha- and beta-carbons (C-2 and C-3).

The result is the formation of a neutral alkene molecule and a charged enol ion with a mass-to-charge ratio of 74. researchgate.netresearchgate.net This m/z 74 peak is often the base peak (the most intense peak) in the spectrum for saturated and monounsaturated FAMEs and serves as a characteristic identifier for this class of compounds. acs.orgresearchgate.netresearchgate.net

Table 3: Key Electron Ionization (EI) Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment/Origin Significance
212 [C₁₃H₂₄O₂]⁺ Molecular Ion (M⁺)
181 [M - OCH₃]⁺ Loss of the methoxy group

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. researchgate.net It is widely used for the compositional profiling of complex mixtures containing this compound, such as biodiesel. researchgate.netresearchgate.net The gas chromatograph separates the volatile FAMEs based on their boiling points and polarity, and the mass spectrometer then provides mass spectra for each eluted component, allowing for their definitive identification. restek.comnih.gov For instance, GC-MS analysis has been used to identify the various FAMEs present in biodiesel produced from different feedstocks like cotton seed oil. researchgate.net

Table 1: GC-MS Analysis of FAMEs in Various Samples

Sample Identified FAMEs Including Isomers of Dodecenoic acid, methyl ester Reference
Insect Pheromone Gland Extract E/Z9-12:Me, Z8-12:Me researchgate.net
Biodiesel from Cotton Seed Oil Methyl nonanoate, Methyl hexadecanoate, Methyl octadecenoate researchgate.net
Muskrat Musk 9-Octadecenoic acid, methyl ester researchgate.net

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, or MS/MS, offers enhanced selectivity and sensitivity for the analysis of specific compounds in complex mixtures. nih.gov In GC-MS/MS, a specific ion from the initial mass spectrum (the precursor ion) is selected and then fragmented further to produce a second-generation (product ion) spectrum. This two-stage analysis provides a higher degree of confidence in the identification and can be used to differentiate between isomers. researchgate.net This technique is particularly useful for quantifying trace amounts of FAMEs and for elucidating the exact position of double bonds within the fatty acid chain. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. rsc.orgresearchgate.net In the context of this compound, ESI-MS can be employed in mechanistic studies, for instance, to investigate the kinetics of transesterification reactions in biodiesel production. researchgate.net It allows for the direct infusion of a sample in solution, enabling the monitoring of reaction intermediates and products over time. rsc.org ESI can also be coupled with liquid chromatography (LC) for the analysis of FAMEs and other lipids. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from complex mixtures before its detection and quantification.

Gas Chromatography (GC) for Volatility-Based Separations

Gas chromatography is the premier technique for the analysis of volatile compounds like FAMEs. restek.comnih.govnih.gov The separation in GC is based on the differential partitioning of analytes between a stationary phase (a high-boiling-point liquid coated on a solid support within a column) and a mobile phase (an inert gas). sigmaaldrich.com The volatility of the FAMEs, which is influenced by their carbon chain length and degree of unsaturation, dictates their retention time in the GC column. sigmaaldrich.com Shorter-chain and more unsaturated FAMEs are generally more volatile and thus have shorter retention times. The choice of the GC column's stationary phase (e.g., polar vs. non-polar) is critical for achieving optimal separation of different FAMEs, including the isomers of this compound. mdpi.comgcms.cz

Table 2: Common GC Columns for FAME Analysis

Stationary Phase Type Typical Application Reference
Polyethylene (B3416737) Glycol (e.g., Elite-Famewax) General FAME analysis, good resolution for saturated and unsaturated FAMEs restek.comgcms.cz
Biscyanopropyl Polysiloxane (e.g., Rt-2560) Separation of cis/trans isomers of polyunsaturated FAMEs restek.com
Ionic Liquid (e.g., SLB-IL111) Separation of geometric isomers of polyunsaturated FAMEs mdpi.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. In the context of fatty acid methyl esters (FAMEs) like this compound, HPLC is particularly valuable for resolving complex samples and separating geometric isomers.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of FAMEs. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more non-polar compounds being retained longer on the column. For FAMEs, this allows for separation based on chain length and degree of unsaturation.

A significant challenge in the analysis of unsaturated FAMEs is the separation of cis and trans geometric isomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond, which can lead to different physical, chemical, and biological properties. The more linear structure of a trans isomer generally promotes stronger interaction with the reversed-phase stationary phase, resulting in longer retention times compared to the corresponding cis isomer. nih.gov

Successful separation of cis and trans isomers of FAMEs has been achieved using specific columns and mobile phases. For instance, a COSMOSIL Cholester C18 column or a TSKgel ODS-100Z column with acetonitrile (B52724) as the mobile phase has been effective in separating cis and trans isomers of various FAMEs. nih.gov While direct application on this compound is not explicitly detailed in the provided research, the principles are transferable. The selection of the appropriate column and the optimization of the mobile phase composition are critical for achieving baseline separation of these isomers. nih.gov

The following table summarizes typical HPLC conditions for FAME isomer separation, which can be adapted for this compound analysis.

ParameterConditionRationale
Stationary Phase C18 silica (B1680970) columnProvides a non-polar surface for reversed-phase separation.
Mobile Phase Acetonitrile/Water gradientAllows for the elution of a wide range of FAMEs with varying polarities.
Detector UV or Charged Aerosol Detector (CAD)UV detection is suitable for compounds with chromophores, while CAD is a universal detector for non-volatile analytes.

Solid-Phase Microextraction (SPME) for Sample Preparation and Enrichment

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. researchgate.net It is particularly useful for isolating volatile and semi-volatile compounds like this compound from a sample matrix prior to analysis by gas chromatography (GC) or HPLC. nih.gov

The core of the SPME technique is a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a chromatograph, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For FAMEs, common coatings include polydimethylsiloxane (B3030410) (PDMS), which is non-polar, and divinylbenzene/polydimethylsiloxane (DVB/PDMS), which has a mixed polarity. researchgate.net Headspace SPME (HS-SPME) is often preferred for the analysis of FAMEs in complex matrices as it minimizes the extraction of non-volatile matrix components, reducing potential interference. nih.govnih.gov

Several parameters must be optimized to achieve efficient and reproducible extraction, including:

Extraction Time and Temperature: These factors influence the kinetics and equilibrium of analyte partitioning onto the fiber. researchgate.net

Sample pH: Adjusting the pH can affect the volatility and charge state of the analytes, thereby influencing their extraction efficiency.

Agitation: Stirring or agitation of the sample can accelerate the mass transfer of analytes to the fiber.

Recent advancements in SPME technology, such as the development of more robust fiber assemblies and novel fiber coatings, have further enhanced the sensitivity and selectivity of this technique for trace analysis. nih.gov

The table below outlines key considerations for developing an SPME method for this compound.

ParameterOptionsInfluence on Extraction
Fiber Coating PDMS, DVB/PDMS, Carboxen/PDMSSelectivity is based on the polarity of the analyte and coating.
Extraction Mode Direct Immersion, HeadspaceHeadspace is often used to reduce matrix effects.
Extraction Time 5 - 60 minutesAffects the amount of analyte extracted, equilibrium time is ideal.
Extraction Temperature Ambient to elevatedInfluences analyte volatility and partitioning kinetics.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: the carbon-carbon double bond (C=C) of the alkene and the ester group (C=O and C-O).

The analysis of the FT-IR spectrum of FAMEs reveals several key peaks. researchgate.netpcbiochemres.com The most prominent peak is typically the C=O stretching vibration of the ester group, which appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. The presence of the C=C double bond will be indicated by a stretching vibration around 1640-1680 cm⁻¹, although this peak can sometimes be weak. The C-H stretching vibrations of the alkyl chain appear as strong absorptions just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C=O (Ester)Stretching1735 - 1750
C-O (Ester)Stretching1000 - 1300
C=C (Alkene)Stretching1640 - 1680
C-H (sp² on C=C)Stretching3010 - 3100
C-H (sp³)Stretching2850 - 2960

It is important to note that the exact positions of these peaks can be influenced by the molecular environment and the physical state of the sample. While a vapor phase IR spectrum for this compound is available, detailed interpretation often involves comparison with reference spectra of similar compounds, such as methyl oleate (B1233923) or other long-chain unsaturated esters. nih.govnist.gov

Ecological and Entomological Significance

Role as a Precursor in Insect Sex Pheromone Biosynthesis

Many moth species, particularly within the Lepidoptera order, derive their sex pheromones from fatty acids. nih.gov The production of these complex chemical signals involves a series of enzymatic reactions, including desaturation, chain-shortening, reduction, and acetylation, that convert common fatty acids into species-specific pheromone components. nih.gov (Z)-9-dodecenoic acid, an isomer of 9-dodecenoic acid, has been identified as a critical precursor in these biosynthetic pathways. d-nb.infonih.gov

The European grapevine moth, Lobesia botrana, is a significant agricultural pest that causes extensive damage to vineyards. d-nb.info Its primary sex pheromone component is (E,Z)-7,9-dodecadienyl acetate (B1210297). d-nb.infonih.govresearchgate.netdiva-portal.org Research has elucidated the biosynthetic pathway of this pheromone, highlighting the central role of C12 fatty acid precursors.

The pathway begins with the desaturation of tetradecanoic acid (a C14 saturated fatty acid) by a Δ11-desaturase enzyme to produce (Z)-11-tetradecenoic acid. d-nb.infonih.govdiva-portal.org This C14 intermediate then undergoes a chain-shortening reaction, a form of β-oxidation, to yield (Z)-9-dodecenoic acid (a C12 mono-unsaturated fatty acid). d-nb.infonih.govresearchgate.netdiva-portal.org Subsequent enzymatic steps, including a crucial but still elusive Δ7 desaturation, reduction, and final acetylation, convert (Z)-9-dodecenoic acid into the final active pheromone, (E,Z)-7,9-dodecadienyl acetate. d-nb.infonih.govdiva-portal.org

A summary of the key steps in the Lobesia botrana pheromone biosynthesis is presented below:

Table 1: Biosynthetic Pathway of Lobesia botrana Sex Pheromone
Step Precursor Enzyme/Process Product
1 Tetradecanoic acid Δ11-desaturase (Z)-11-Tetradecenoic acid
2 (Z)-11-Tetradecenoic acid Chain-shortening (β-oxidation) (Z)-9-Dodecenoic acid
3 (Z)-9-Dodecenoic acid Δ7-desaturase, Reductase, Acetyltransferase (E,Z)-7,9-Dodecadienyl acetate

This table illustrates the sequential conversion of fatty acid precursors into the primary sex pheromone of the European grapevine moth.

The chain-shortening step, which converts a C14 fatty acid to a C12 fatty acid, is a critical control point in the pheromone biosynthesis of L. botrana. This process is a modified form of peroxisomal β-oxidation. nih.gov Through transcriptome analysis of the female pheromone glands, researchers have identified candidate genes that encode the necessary enzymes. d-nb.infonih.govdiva-portal.org

Functional assays in heterologous expression systems (such as yeast and insect cells) have confirmed the roles of specific enzymes. d-nb.info While the Δ11-desaturase (Lbo_PPTQ) responsible for the initial unsaturation has been identified, research has also pinpointed two specific acyl-CoA oxidases (ACOs), Lbo_31670 and Lbo_49602, as the enzymes likely responsible for the chain-shortening of (Z)-11-tetradecenoic acid to produce (Z)-9-dodecenoic acid. d-nb.infodiva-portal.org The identification of these enzymes is a significant step in understanding the molecular machinery insects use to create their specific chemical signals. d-nb.info

Contribution to Chemical Communication and Chemoecology

Beyond its role as a biosynthetic precursor, 9-dodecenoic acid, methyl ester and related compounds are part of the broader language of chemical communication in the insect world. Chemoecology is the study of the chemical interactions between living organisms and their environment. Pheromones are a cornerstone of this field, mediating critical behaviors such as mating, aggregation, and alarm signaling.

While the primary focus has been on its role in sex pheromones for moths like L. botrana, fatty acid esters are also involved in the chemical signaling of other insects. For example, various esters, including hexadecenoic acid methyl ester, have been shown to influence oviposition (egg-laying) behavior in mosquitoes, sometimes acting as deterrents. nih.gov The specific blend and concentration of these chemical cues are crucial for eliciting the correct behavioral response, demonstrating the complexity and specificity of chemical communication in insects. ontario.ca The study of these compounds and their biosynthetic pathways continues to provide valuable insights into the evolution of insect communication and the intricate ecological relationships they govern. nih.gov

Advanced Industrial and Materials Science Applications

Valorization of Renewable Resources in Oleochemistry

Oleochemistry focuses on the transformation of natural fats and oils into valuable chemical products. In this context, 9-Dodecenoic acid, methyl ester, a fatty acid methyl ester (FAME), represents a key building block derived from renewable resources.

Synthesis of Industrially Important Compounds from Natural Oils

The production of this compound and related compounds often begins with the transesterification of natural oils like palm, coconut, or castor oil. grandviewresearch.comresearchgate.net This process involves reacting the triglycerides in the oils with methanol (B129727) to produce a mixture of fatty acid methyl esters and glycerin. grandviewresearch.com These esters can then be separated and purified.

For instance, castor oil is a significant source of ricinoleic acid. Through pyrolysis (heating at high temperatures), methyl ricinoleate (B1264116) from castor oil can be converted into methyl 10-undecenoate, a valuable bifunctional fatty acid. researchgate.net While not a direct synthesis of this compound, this illustrates a common strategy in oleochemistry to derive useful monomers from abundant natural oils. Further chemical modifications can then be employed to achieve the desired carbon chain length and functionality.

Enzymatic processes are also gaining traction for their specificity and milder reaction conditions. For example, enzyme-mediated isomerization followed by a metathesis reaction with ethylene (B1197577) can produce methyl 9-decenoate from linoleic acid, which is found in various vegetable oils. grandviewresearch.com Similar biocatalytic approaches are being explored for the synthesis of a range of specialty esters.

Specialty Chemical Synthesis

This compound serves as a versatile platform molecule for the synthesis of a wide array of specialty chemicals with diverse industrial applications.

Precursors for Detergent-Range Esters

Fatty acid methyl esters, including this compound, are utilized in the manufacturing of soaps and detergents. ontosight.ai The transesterification of fats and oils is a widely adopted reaction in the soap and detergent industry to produce methyl esters, which can then be converted into other detergent components. grandviewresearch.com The properties of the final detergent can be tailored by selecting FAMEs with specific chain lengths.

Intermediates for Polymer Feedstocks (e.g., Polyesters, Polyamides, Nylon Precursors)

The bifunctional nature of unsaturated esters like this compound makes them valuable intermediates for the synthesis of polymers. The double bond and the ester group can be chemically modified to create monomers for polymerization.

Bio-based polymers derived from plant oils are considered sustainable alternatives to their petrochemical-based counterparts. nih.gov Multi-enzyme cascades have been developed to synthesize ω-aminocarboxylic acids, which are the building blocks for polyamides like nylon. nih.govresearchgate.net For example, a novel enzyme cascade has been developed for the synthesis of 12-aminododecenoic acid, a precursor for nylon-12, starting from linoleic acid. nih.gov This process involves intermediates such as 12-oxo-9(Z)-dodecenoic acid. nih.gov

Furthermore, unsaturated polyesters can be produced through acyclic diene metathesis polymerization of α,ω-alkylene di(un)decenoates, which are synthesized by the transesterification of petrochemical diols with unsaturated fatty acid methyl esters. researchgate.net These aliphatic polyesters exhibit good thermal stability. researchgate.net

Table 1: Examples of Polymer Precursors from Fatty Acid Methyl Esters
PrecursorTarget PolymerStarting Material (Example)Key Transformation
12-Aminododecanoic acidNylon-12Linoleic AcidMulti-enzyme cascade
ω-Aminododecanoic acid methyl esterNylon-12Dodecanoic acid methyl esterWhole-cell biocatalysis
α,ω-Alkylene di(un)decenoatesUnsaturated PolyestersMethyl 10-undecenoateTransesterification, Metathesis Polymerization

Components in Fragrances and Lubricants

The characteristic odor of this compound makes it a component in fragrance formulations. ontosight.aiscent.vn Its ester functional group and long carbon chain also impart properties that are desirable in lubricants. Sulfurized fatty acid methyl esters, for example, are used in lubricants and greases due to their enhanced thermal stability and lubricity. ontosight.ai While this specific modification is documented for 9-octadecenoic acid methyl ester, similar principles can be applied to other unsaturated FAMEs.

Production of Dibasic Acids and Esters

The carbon-carbon double bond in this compound is a key site for oxidative cleavage to produce shorter-chain difunctional molecules, such as dibasic acids and their corresponding esters. Ozonolysis is a powerful technique for this transformation. nih.gov

The process involves reacting the unsaturated ester with ozone, followed by a reductive workup. This cleavage of the double bond at the 9-position of this compound would yield two main fragments: a nine-carbon aldehydo-ester (methyl 9-oxononanoate) and a three-carbon aldehyde. The aldehydo-ester can be further oxidized to produce the corresponding dibasic acid monoester, azelaic acid monomethyl ester. Dibasic acids and their esters are important industrial chemicals used in the production of polymers, plasticizers, and lubricants.

For instance, the ozonolysis of soybean and castor oils, followed by reduction, has been used to prepare 9-hydroxynonanoic acid methyl ester, a monomer for biodegradable polyesters. researchgate.net This demonstrates the utility of oxidative cleavage of unsaturated fatty acids derived from natural oils to produce valuable chemical intermediates.

Table 2: Products from Oxidative Cleavage of Unsaturated Fatty Acid Methyl Esters
Unsaturated EsterCleavage MethodKey ProductsPotential Applications
This compound OzonolysisMethyl 9-oxononanoate, PropanalPolymer synthesis, Fine chemicals
Methyl Oleate (B1233923) (a C18:1 ester)OzonolysisMethyl 9-oxononanoate, Nonanal (B32974)Plasticizers, Lubricants
Vegetable Oils (e.g., Soybean, Castor)Ozonolysis/ReductionPolyols, Hydroxy acid estersBiodegradable polymers

Green Chemistry Principles and Sustainable Chemical Processes

The adoption of green chemistry principles is paramount in the shift towards more sustainable industrial practices. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Fatty acid methyl esters (FAMEs), including this compound, are at the forefront of this transition, offering a renewable and environmentally benign alternative to conventional petrochemicals. marketresearchintellect.com Derived from natural sources like vegetable oils and animal fats through processes such as transesterification, FAMEs are recognized for their biodegradability, low toxicity, and lower volatile organic compound (VOC) emissions compared to traditional solvents. mdpi.comgoogle.com

The production of FAMEs itself aligns with green chemistry principles. The transesterification process, which converts triglycerides from oils and fats into FAMEs and glycerol (B35011), is a prime example of atom economy, where a high percentage of the reactants are incorporated into the final products. creative-proteomics.comgrandviewresearch.com Glycerol, a co-product, has numerous applications in various industries, minimizing waste and enhancing the economic viability of the entire process. rsc.orgwikipedia.org The use of renewable feedstocks like plant oils further underscores the sustainable nature of FAMEs. grandviewresearch.com

Evaluation as Alternative Solvents in Conservation Treatments

The field of cultural heritage conservation is increasingly seeking safer and more environmentally friendly materials to replace traditional, often toxic, solvents. mdpi.com Fatty acid methyl esters (FAMEs) are being investigated as green alternatives for cleaning and restoration, specifically for the removal of non-polar substances like varnishes and waxes from artifacts. mdpi.com Their favorable properties, such as biodegradability, low VOC emissions, and non-toxic nature, make them promising candidates for this sensitive application. mdpi.com

A recent study explored the efficacy of various FAMEs in removing low molecular weight synthetic resins and microcrystalline wax, materials commonly used in conservation. mdpi.com While the study focused on FAMEs like methyl stearate (B1226849), the findings are relevant to understanding the potential of this compound, due to their structural similarities as long-chain fatty acid esters. The effectiveness of a solvent is often related to its polarity and chain length. Unsaturated fatty acid esters, for instance, have been shown to have larger kauri-butanol values, indicating greater solvent power, than their saturated counterparts. researchgate.net

The research highlighted that the selection of the FAME is critical for successful treatment. For example, a gel containing methyl stearate was found to be highly effective for cleaning certain types of canvases coated with microcrystalline wax and a synthetic varnish (Regalrez 1094), achieving good results without leaving residues. mdpi.com The use of FAMEs in a gel formulation helps to control the application and prevent unwanted interactions between the solvent and the underlying substrate of the artwork. mdpi.com This research contributes to the broader effort in cultural heritage to adopt sustainable practices that protect both the artifacts and the conservators. mdpi.com

Table 1: Properties of FAMEs Relevant to Conservation

PropertyAdvantage in ConservationReference
Biodegradability Reduces long-term environmental impact of waste materials. mdpi.comresearchgate.net
Low VOC Emissions Improves air quality for conservators and in storage/exhibition spaces. mdpi.com
Non-toxic Nature Reduces health risks for personnel handling the materials. mdpi.comresearchgate.net
Good Solubility Can effectively dissolve aged and cross-linked non-polar materials like varnishes and waxes. researchgate.net

Contributions to Waste Reduction in Chemical Manufacturing

The use of this compound, and other FAMEs contributes significantly to waste reduction in the chemical industry, aligning with the core principles of green chemistry. rsc.org This contribution stems from both their production process and their application as renewable platform chemicals.

Furthermore, FAMEs derived from renewable sources are increasingly replacing petroleum-based raw materials in the synthesis of a wide range of chemicals. rsc.orgmarketresearchintellect.com Their catalytic conversion can yield various useful products through reactions like oxidation, hydrogenation, and metathesis. rsc.org Olefin metathesis, in particular, is a powerful green chemistry tool that can be used to convert FAMEs into high-value specialty chemicals, detergents, and polymers with high efficiency and low waste generation. grandviewresearch.com For example, a process has been developed to produce 1-octene (B94956) and methyl 9-decenoate from linoleic acid (a common fatty acid) via isomerization and metathesis. grandviewresearch.com

The use of FAMEs like this compound, as industrial solvents also contributes to waste reduction. nih.gov Their high boiling points and low volatility mean less material is lost to the atmosphere compared to conventional volatile solvents. researchgate.net Their biodegradability ensures that any end-of-life disposal has a minimal environmental footprint compared to persistent synthetic solvents. wikipedia.orgresearchgate.net

Table 2: Waste Reduction Strategies Involving FAMEs

StrategyDescriptionGreen Chemistry Principle
Co-product Valorization The glycerol produced during transesterification is purified and sold, avoiding waste disposal. wikipedia.orgAtom Economy, Waste Prevention
Renewable Feedstock Using vegetable oils and animal fats reduces reliance on finite fossil fuels and associated extraction wastes. grandviewresearch.comUse of Renewable Feedstocks
Green Synthesis Routes Employing efficient catalytic processes like metathesis to convert FAMEs into other chemicals generates fewer byproducts. rsc.orggrandviewresearch.comCatalysis, Atom Economy
Use as Green Solvents Replacing volatile and toxic solvents with biodegradable, low-VOC FAMEs reduces hazardous waste and air pollution. mdpi.comresearchgate.netSafer Solvents and Auxiliaries

Theoretical and Computational Chemistry Investigations

Chemical Kinetics Modeling and Reaction Mechanism Elucidation

Chemical kinetics modeling is essential for understanding and predicting the combustion and oxidation behavior of fuels. For a biodiesel component like 9-dodecenoic acid, methyl ester, this involves developing detailed reaction mechanisms that encompass a vast number of elementary reactions.

The low-temperature oxidation of methyl esters, including unsaturated species like this compound, is characterized by a complex network of reactions involving radical species. While specific models for this compound are not extensively detailed in the public domain, the general mechanism is well-established from studies of other long-chain methyl esters. This process is initiated by the abstraction of a hydrogen atom from the ester molecule, forming a fuel radical. The position of the double bond in this compound significantly influences the initial hydrogen abstraction sites, with the allylic hydrogens being particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.

The subsequent reactions follow a pathway similar to that of alkanes, but with modifications due to the presence of the ester group and the double bond. Key reaction classes in the low-temperature oxidation of unsaturated methyl esters include:

H-atom abstraction: Initiates the reaction sequence, with allylic C-H bonds being the most reactive.

Radical addition to the double bond: Leading to the formation of various adducts.

Peroxy radical chemistry: The fuel radical adds to molecular oxygen to form a peroxy radical (ROO•), which can then undergo isomerization and further reactions to form hydroperoxides and other oxygenated species.

Developing detailed kinetic mechanisms for large molecules like this compound by hand is a formidable task. Automated mechanism generation software, such as EXGAS, has become an indispensable tool in this field. EXGAS utilizes a set of predefined reaction rules and thermochemical data to systematically build a comprehensive reaction network for a given fuel molecule.

For methyl esters, the EXGAS software has been extended to include reaction pathways specific to the ester functionality. The generation process typically involves:

Definition of the primary mechanism: This includes the initial reactions of the fuel molecule, such as unimolecular decompositions and H-atom abstractions, leading to the formation of smaller radicals and molecules.

Inclusion of a comprehensive C0-C2 reaction base: This core mechanism describes the detailed oxidation of small hydrocarbon and oxygenated species.

Automatic generation of reactions: The software systematically applies a library of reaction types (e.g., radical addition, isomerization, beta-scission) to the species present in the mechanism.

While a specific EXGAS-generated mechanism for this compound is not publicly available, models for similar long-chain saturated and unsaturated methyl esters have been developed and validated against experimental data. These models typically contain thousands of species and tens of thousands of reactions, highlighting the complexity of methyl ester combustion chemistry. For instance, a model for methyl decanoate (B1226879) can consist of over 1,200 species and 7,700 reactions researchgate.net.

Electronic Structure and Thermochemical Data Calculations

Accurate thermochemical data are a prerequisite for reliable kinetic modeling. Computational quantum chemistry methods, such as density functional theory (DFT), are widely used to calculate the electronic structure and thermochemical properties of molecules and radicals involved in combustion.

For this compound and its derivatives, these calculations can provide crucial data, including:

Enthalpy of formation (ΔfH°)

Entropy (S°)

Heat capacity (Cp)

Bond dissociation energies (BDEs)

The calculation of BDEs is particularly important for identifying the weakest bonds in the molecule and thus predicting the most likely initial reaction sites. For unsaturated methyl esters, the C-H bonds at the allylic positions are expected to have lower BDEs compared to other C-H bonds in the alkyl chain.

Representative Thermochemical Data for a C12 Methyl Ester (Methyl Dodecanoate)
PropertyValueUnit
Enthalpy of Formation (gas, 298.15 K)-778.2 ± 4.2kJ/mol
Standard Molar Entropy (gas, 298.15 K)688.39J/mol·K
Molar Heat Capacity (gas, 298.15 K)345.03J/mol·K

Note: The data presented is for the saturated analogue, methyl dodecanoate, as a representative example. The presence of a double bond in this compound would lead to slightly different values.

Computational Studies of Reaction Pathways and Transition States

Beyond the calculation of thermochemical properties of stable species, computational chemistry allows for the detailed investigation of reaction pathways and the characterization of transition states. This provides fundamental insights into the reaction kinetics.

For key reactions in the oxidation of this compound, such as hydrogen abstraction by radicals like •OH and HO2•, computational methods can be used to:

Locate the transition state structure: This is the highest energy point along the reaction coordinate.

Calculate the activation energy (Ea): This is the energy barrier that must be overcome for the reaction to occur and is a key parameter in determining the reaction rate constant.

Compute the reaction rate constants: Using theories such as Transition State Theory (TST), the calculated properties of the reactants and the transition state can be used to determine the rate of a reaction as a function of temperature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity 9-dodecenoic acid methyl ester?

  • Methodological Answer : Synthesis typically involves esterification of 9-dodecenoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). For purification, fractional distillation or silica gel chromatography is employed to isolate geometric isomers. Oxidative/reductive agents like KMnO₄ or NaBH₄ may be used to control double-bond integrity . Thermodynamic data (e.g., ΔrH° for hydrogenation) should guide reaction optimization .

Q. How can researchers confirm the structural identity and isomeric purity of 9-dodecenoic acid methyl ester?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : C=O ester stretch (~1740 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 212 for molecular ion) using polar columns (e.g., DB-WAX) to separate (E)/(Z) isomers .

  • ¹H NMR : Olefinic protons (δ 5.3–5.4 ppm) and coupling constants (J ≈ 10–12 Hz for trans, 6–8 Hz for cis) .

Q. What are the key spectral characteristics used in the identification of 9-dodecenoic acid methyl ester?

  • Methodological Answer :

  • Mass Spectrometry : Base peak at m/z 74 (McLafferty rearrangement) and molecular ion at m/z 212 .
  • IR Spectroscopy : Absence of -OH stretches (confirming esterification) and presence of unsaturated bonds .
  • Chromatography : Relative retention times compared to saturated analogs (e.g., methyl dodecanoate) using GC with FAME-specific columns .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing thermodynamic properties like enthalpy of combustion?

  • Methodological Answer : Use bomb calorimetry with standardized solvents (e.g., n-hexane) to minimize solvent effects. Validate results against reference compounds (e.g., methyl stearate) and account for phase transitions. For 9-dodecenoic acid methyl ester, ΔcH°liquid is reported as -11852 kJ/mol, requiring corrections for impurities and isomer ratios .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Model Selection : Compare vascular reactivity assays (e.g., isolated coronary arteries) with in vivo models to assess tissue-specific effects .
  • Analytical Validation : Quantify metabolite stability (e.g., hydrolysis to free acid) using LC-MS/MS.
  • Dose-Response Analysis : Address discrepancies by standardizing concentrations (µM to mM range) and exposure times .

Q. What strategies optimize the separation of geometric isomers during synthesis or analysis?

  • Methodological Answer :

  • Silver-Ion Chromatography : Utilize AgNO₃-impregnated silica columns to resolve (E)/(Z) isomers via π-complexation .
  • HPLC : Use chiral columns (e.g., Chiralpak IG) with hexane/isopropanol gradients.
  • Derivatization : Convert to picolinyl esters for enhanced MS differentiation .

Q. How do reaction conditions influence hydrogenation outcomes in derivative synthesis?

  • Methodological Answer :

  • Catalyst Selection : PtO₂ or Pd/C for selective hydrogenation of double bonds without ester cleavage.
  • Solvent Effects : Polar solvents (e.g., ethanol) improve catalyst efficiency.
  • Pressure/Temperature : Mild conditions (1 atm H₂, 25°C) prevent over-reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.